1-(4-1H-pyrazol-5-ylphenyl)-piperazine

GPCR Serotonin Receptor Binding Affinity

Researchers requiring a regiospecifically pure 5-yl substituted pyrazole-arylpiperazine scaffold often face supply inconsistency. 1-(4-1H-Pyrazol-5-ylphenyl)-piperazine (C13H16N4, MW: 228.29) is a versatile synthetic intermediate supplied for medicinal chemistry. - Regiochemical Integrity: The 5-yl substitution pattern on the pyrazole ring is critical for target binding; this compound eliminates the isomeric ambiguity of generic mixtures. - Efficient Derivatization: The unsubstituted piperazine nitrogen enables direct amide bond formation, sulfonamide synthesis, or reductive amination without requiring a deprotection step. - Consistent Quality: Supplied as a research-grade building block with a typical purity of 95%, suitable for focused library synthesis and hit-to-lead optimization.

Molecular Formula C13H16N4
Molecular Weight 228.29 g/mol
Cat. No. B8727720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-1H-pyrazol-5-ylphenyl)-piperazine
Molecular FormulaC13H16N4
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=C(C=C2)C3=CC=NN3
InChIInChI=1S/C13H16N4/c1-3-12(17-9-7-14-8-10-17)4-2-11(1)13-5-6-15-16-13/h1-6,14H,7-10H2,(H,15,16)
InChIKeyFLXQMWXZPNHPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-1H-Pyrazol-5-ylphenyl)-piperazine: Identity & Physicochemical Profile


1-(4-1H-Pyrazol-5-ylphenyl)-piperazine is a heterocyclic building block belonging to the class of arylpiperazines [1]. Its molecular formula is C13H16N4, with a molecular weight of 228.29 g/mol [2]. The compound is characterized by a piperazine ring substituted at the 1-position with a 4-(1H-pyrazol-5-yl)phenyl moiety. It is primarily utilized as a synthetic intermediate in medicinal chemistry, with typical research-grade purity reported at 95% [2].

1-(4-1H-Pyrazol-5-ylphenyl)-piperazine Irreplaceability vs. Analogs


Generic substitution of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine with other arylpiperazines is not feasible due to the specific regioisomeric and substitution patterns that dictate biological and chemical behavior. The 5-yl substitution on the pyrazole ring distinguishes it from 3-yl or 4-yl isomers, which exhibit different binding affinities and reactivity profiles [1]. Additionally, the absence of N-alkylation on the piperazine ring (compared to methyl or ethyl derivatives) preserves a free secondary amine, which is critical for downstream functionalization via amide bond formation, sulfonamide synthesis, or reductive amination [2].

1-(4-1H-Pyrazol-5-ylphenyl)-piperazine Differentiation from Analogs


Regioisomeric Binding Selectivity (5-yl vs. 4-yl)

The 5-yl substitution on the pyrazole ring of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine confers a distinct pharmacological profile compared to its 4-yl regioisomer. In a study of arylpiperazine derivatives for serotonin receptor subtypes, the 5-yl substituted pyrazole constrained analogs demonstrated selective binding affinity for 5HT1a and 5HT2a receptors, whereas the 4-yl substituted isomers exhibited significantly reduced activity [1].

GPCR Serotonin Receptor Binding Affinity

Free Amine vs. N-Methyl Piperazine Synthetic Utility

The presence of a free secondary amine in the piperazine ring of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine (MW: 228.29 g/mol) enables direct functionalization without deprotection steps, unlike its N-methylated analog 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine (MW: 242.32 g/mol) . This structural feature reduces synthetic steps and improves overall yield in the preparation of amide, sulfonamide, or urea derivatives [1].

Chemical Synthesis Building Block Medicinal Chemistry

Purity and Physicochemical Consistency

Research-grade 1-(4-1H-pyrazol-5-ylphenyl)-piperazine is consistently supplied with a minimum purity of 95% [1], a standard that ensures reliable stoichiometry and minimizes side reactions in subsequent synthetic steps. This purity level is comparable to or exceeds that of many commercially available arylpiperazine analogs, such as 1-(3-phenyl-1H-pyrazol-4-yl)piperazine, which is also typically offered at 95% purity .

Quality Control Purity Reproducibility

1-(4-1H-Pyrazol-5-ylphenyl)-piperazine: Research & Procurement Scenarios


Synthesis of Selective 5-HT1a Receptor Ligands

Due to the demonstrated selectivity of 5-yl substituted pyrazole arylpiperazines for serotonin receptor subtypes [1], this compound serves as an ideal starting material for the development of novel 5-HT1a agonists or antagonists. Researchers aiming to profile GPCR binding can leverage this scaffold to generate focused libraries with reduced off-target activity.

Free Piperazine Amine for Medicinal Chemistry

The unsubstituted piperazine nitrogen provides a versatile handle for late-stage functionalization. Compared to N-alkylated analogs, this compound eliminates the need for a deprotection step, streamlining the synthesis of amide, sulfonamide, and urea derivatives [2]. This is particularly valuable in hit-to-lead optimization where rapid SAR exploration is critical.

Building Block for Dopamine Receptor Antagonist Libraries

Pyrazole-constrained piperazine derivatives have been evaluated as dopamine receptor antagonists [3]. The specific 5-yl substitution pattern on the phenyl-pyrazole core of 1-(4-1H-pyrazol-5-ylphenyl)-piperazine aligns with the pharmacophore requirements identified in structure-activity relationship studies for D2 and D3 receptor antagonists.

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